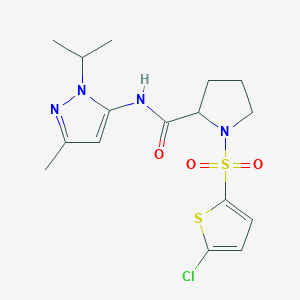
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H21ClN4O3S2 and its molecular weight is 416.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (CAS Number: 1101178-94-2) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological effects, particularly focusing on its anti-inflammatory and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H23ClN4O3S with a molecular weight of 431.0 g/mol. The structure features a pyrrolidine ring, a sulfonyl group, and a pyrazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23ClN4O3S |
| Molecular Weight | 431.0 g/mol |
| CAS Number | 1101178-94-2 |
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. The compound was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1 monocytic cells. The results indicated that it possesses significant anti-inflammatory properties, with an IC50 value below 50 µM, suggesting effective inhibition of the NF-κB pathway, which is crucial in the inflammatory response .
The mechanism through which this compound exerts its anti-inflammatory effects appears to involve modulation of key signaling pathways associated with inflammation. It has been suggested that the compound may interact with mitogen-activated protein kinases (MAPKs), including ERK2 and p38α, which are critical in regulating inflammatory responses .
Additional Pharmacological Effects
Beyond its anti-inflammatory properties, preliminary investigations suggest that the compound may exhibit other pharmacological effects, including:
- Antimicrobial Activity : Some derivatives of pyrazole compounds have shown promise against various bacterial strains.
- Cytotoxicity : Research into similar compounds indicates potential cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.
Case Studies and Research Findings
A notable study involving related pyrazole derivatives demonstrated their effectiveness in inhibiting NF-κB/AP-1 reporter activity in THP-1 cells. This study identified several compounds with promising biological activities that could serve as leads for developing new therapeutic agents .
In another case study focusing on a similar sulfonamide framework, compounds exhibited significant inhibition against enzymes involved in inflammatory processes, reinforcing the potential of sulfonamide derivatives in treating inflammatory diseases .
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3S2/c1-10(2)21-14(9-11(3)19-21)18-16(22)12-5-4-8-20(12)26(23,24)15-7-6-13(17)25-15/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMMFQZWLKFPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














